(Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-phenylacrylamide
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Description
(Z)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with structures similar to the queried chemical have been investigated for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of such inhibitors is crucial for understanding drug-drug interactions and predicting metabolic pathways. Inhibitors with specific structural features can provide insights into the interaction with various CYP isoforms, aiding in the development of drugs with fewer side effects and better therapeutic efficacy (Khojasteh et al., 2011).
DNA Minor Groove Binders
The structural analogs of the queried compound have been studied for their ability to bind to the minor groove of double-stranded DNA. These interactions are critical for understanding the mechanism of action of certain anticancer and antimicrobial agents. For instance, Hoechst 33258 and its analogues, which share structural similarities with the queried compound, have been extensively used in scientific research for chromosome and nuclear staining and as starting points for drug design (Issar & Kakkar, 2013).
Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, exhibit pharmacophoric groups similar to the queried chemical, highlighting their potential as ligands for D2-like receptors. Such compounds have been studied for their selectivity and potency in binding to D2-like receptors, which are crucial for developing new antipsychotic agents. The structural features of these compounds are vital for enhancing their therapeutic profiles (Sikazwe et al., 2009).
Xylan Derivatives
The chemical modification of xylan into ethers and esters with specific properties demonstrates the potential for creating biopolymers with diverse applications. Similar structural modifications in compounds like the queried chemical could lead to new materials with applications in drug delivery, as additives in various industries, or as antimicrobial agents. This area of research explores the impact of functional groups and substitution patterns on the properties and applications of the modified compounds (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
(Z)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-13-18(25)22-19(20-14)23-11-9-16(10-12-23)21-17(24)8-7-15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3,(H,21,24)(H,20,22,25)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLPMKAHOJTFJ-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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